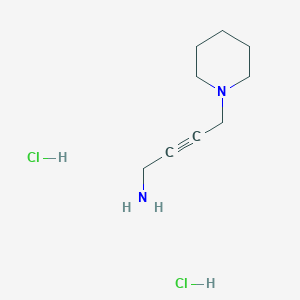
4-(トリフルオロメチル)ピペリジン-4-オール塩酸塩
概要
説明
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride consists of a piperidine ring with a trifluoromethyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H .Physical and Chemical Properties Analysis
4-(Trifluoromethyl)piperidin-4-ol hydrochloride has a molecular weight of 205.61 . It is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .科学的研究の応用
農薬用途
4-(トリフルオロメチル)ピペリジン-4-オール塩酸塩と構造的に類似したトリフルオロメチルピリジンは、農薬業界で広く使用されてきました . それらは主に、作物を害虫から保護するために使用されます . トリフルオロメチルピリジン含有農薬は、20種類以上がISOの慣用名を取得しています .
医薬品用途
トリフルオロメチルピリジンとその誘導体は、製薬業界でも使用されています . トリフルオロメチルピリジン部分を有する医薬品は、5製品が市場承認を受けており、多くの候補が現在臨床試験中です .
獣医用途
獣医業界では、トリフルオロメチルピリジン部分を有する製品が2製品が市場承認を受けています . これらの製品は、他の業界におけるトリフルオロメチルピリジンの幅広い用途を考えると、様々な用途があると考えられます .
有機金属錯体の合成
4-(トリフルオロメチル)ピペリジン-4-オール塩酸塩の誘導体は、有機金属錯体の合成に使用されてきました. cis-W(CO)4(ピペリジン)2とその二量体に関する研究は、新規材料や触媒の開発における可能性を示しています.
フッ素化有機化学品の開発
フッ素化有機化学品の開発は、ますます重要な研究テーマになっています . 過去20年間に発売された農薬の50%以上がフッ素化されています . 現在市場に出回っているフッ素含有農薬の約40%は、トリフルオロメチル基を含んでいます .
シミュレーション可視化
Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどのプログラムは、4-(トリフルオロメチル)ピペリジン-4-オールとその誘導体の印象的なシミュレーション可視化を作成できます .
Safety and Hazards
The safety information for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes, such as the blood-brain barrier. This could potentially make it useful in drugs that target the central nervous system .
The hydrochloride salt form of the compound could improve its water solubility, which might enhance its bioavailability . .
The compound’s action could be influenced by various environmental factors, such as pH and temperature, which can affect its stability and interaction with its target .
生化学分析
Biochemical Properties
4-(Trifluoromethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a reactant in C,N-cross coupling reactions and in the synthesis of dopamine D3 receptor antagonists . The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, potentially leading to enzyme inhibition or activation. Additionally, the hydrochloride salt form of the compound increases its solubility in aqueous solutions, facilitating its use in various biochemical assays.
Cellular Effects
The effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-ol have been evaluated for their potential as CCR5 antagonists, which are important in the treatment of HIV . The compound’s interaction with cell surface receptors can alter downstream signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or activation. For instance, the compound has been used in the synthesis of dopamine D3 receptor antagonists, indicating its role in modulating receptor activity . Additionally, the hydrochloride salt form can facilitate the compound’s interaction with charged residues on proteins, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature under an inert atmosphere to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific long-term effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation. At higher doses, toxic or adverse effects may be observed. For example, the compound’s interaction with cell surface receptors can lead to changes in cellular signaling pathways, which may result in toxic effects at high concentrations . It is important to determine the optimal dosage range to balance therapeutic efficacy and safety.
Metabolic Pathways
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biochemical activities. For instance, the trifluoromethyl group can undergo oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The hydrochloride salt form of the compound can enhance its solubility and transport within aqueous environments, promoting its distribution in tissues.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the trifluoromethyl group can influence the compound’s localization to hydrophobic regions within the cell, such as lipid membranes . This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYWYQWMQFKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-14-8 | |
| Record name | 4-(trifluoromethyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


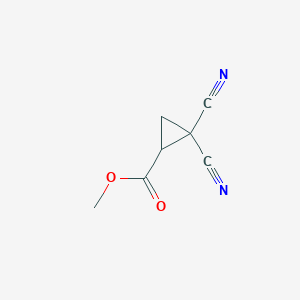

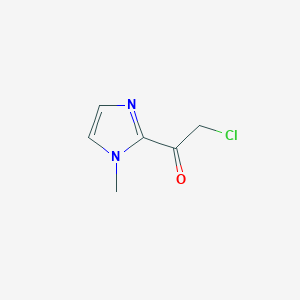

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)

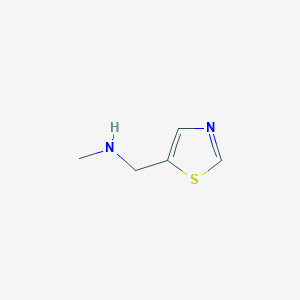
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
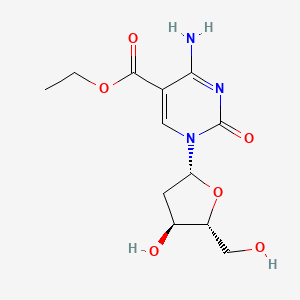

![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)
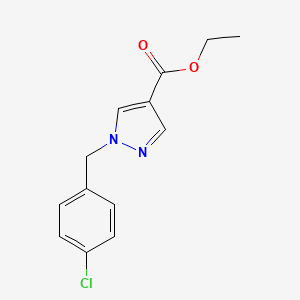
![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
